molecular formula C22H27N3O2 B6102490 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

Número de catálogo B6102490
Peso molecular: 365.5 g/mol
Clave InChI: SUGWSRFHTMALCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CERC-501 is a novel, orally active, selective antagonist of the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, stress, anxiety, and mood. CERC-501 has been shown to have potential therapeutic benefits in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.

Mecanismo De Acción

CERC-501 acts as a selective antagonist of the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which is involved in the regulation of stress, anxiety, and mood. By blocking the this compound, CERC-501 may reduce stress-induced behavior and improve mood.
Biochemical and physiological effects:
CERC-501 has been shown to have several biochemical and physiological effects, including reducing stress-induced behavior, improving mood, and reducing drug-seeking behavior. In animal models, CERC-501 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), and increase the release of dopamine in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of CERC-501 is its selectivity for the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. However, one limitation of CERC-501 is its low solubility, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of CERC-501 may vary depending on the route of administration and the species being studied.

Direcciones Futuras

Future research on CERC-501 could focus on its potential therapeutic benefits in other neuropsychiatric disorders, such as substance abuse and post-traumatic stress disorder (PTSD). Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of CERC-501 in different species and under different conditions. Finally, the development of more potent and selective 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide antagonists could lead to the development of more effective treatments for neuropsychiatric disorders.

Métodos De Síntesis

The synthesis of CERC-501 involves several steps, including the preparation of the key intermediate, 2-quinolinylmethylamine, and the coupling of this intermediate with the piperidinecarboxylic acid derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

CERC-501 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various neuropsychiatric disorders. In animal models, CERC-501 has been shown to reduce stress-induced behavior, improve mood, and reduce drug-seeking behavior. In clinical trials, CERC-501 has been shown to be safe and well-tolerated, with potential efficacy in the treatment of depression and anxiety.

Propiedades

IUPAC Name

1-cyclopentyl-N-methyl-6-oxo-N-(quinolin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-24(15-18-12-10-16-6-2-5-9-20(16)23-18)22(27)17-11-13-21(26)25(14-17)19-7-3-4-8-19/h2,5-6,9-10,12,17,19H,3-4,7-8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWSRFHTMALCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.